Cas no 78950-36-4 (3-Aminothiobenzamide)

3-Aminothiobenzamide is a sulfur-containing aromatic compound with the molecular formula C₇H₈N₂S. It features both an amino (–NH₂) and a thioamide (–C(=S)NH₂) functional group, making it a versatile intermediate in organic synthesis and pharmaceutical applications. The compound is particularly valued for its role in the preparation of heterocyclic compounds, such as thiazoles and benzothiazoles, which are key scaffolds in medicinal chemistry. Its reactivity with electrophiles and nucleophiles allows for selective modifications, enabling the synthesis of diverse derivatives. 3-Aminothiobenzamide is also utilized in coordination chemistry as a ligand due to its sulfur and nitrogen donor atoms. Proper handling is advised, as thioamides may exhibit sensitivity to moisture and oxidation.
3-Aminothiobenzamide structure
3-Aminothiobenzamide structure
Product Name:3-Aminothiobenzamide
CAS No:78950-36-4
MF:C7H8N2S
MW:152.216819763184
MDL:MFCD04973325
CID:60042
PubChem ID:2060897
Update Time:2025-06-07

3-Aminothiobenzamide Chemical and Physical Properties

Names and Identifiers

    • 3-Aminothiobenzamide
    • 3-Amino-Thiobenzamide
    • 3-amino Benzthioamide
    • 3-aminobenzenecarbothioamide
    • 3-Amino-thiobenzamid
    • 3-Amino-thiobenzoesaeure-amid
    • 3-amino-thiobenzoic acid amide
    • 3-azanylbenzenecarbothioamide
    • Benzenecarbothioamide,3-amino
    • Benzenecarbothioamide, 3-amino- (9CI)
    • AKOS012535884
    • 3-Aminobenzenecarbothioamide #
    • SCHEMBL1091579
    • MFCD04973325
    • AS-44306
    • CS-0186764
    • 78950-36-4
    • A10495
    • A839538
    • DTXSID10366200
    • PD019765
    • 3-aminobenzothioamide
    • AB21283
    • 3-Aminobenzenecarbothioamide (ACI)
    • 3-Aminobenzene-1-carbothioamide
    • SY359627
    • MDL: MFCD04973325
    • Inchi: 1S/C7H8N2S/c8-6-3-1-2-5(4-6)7(9)10/h1-4H,8H2,(H2,9,10)
    • InChI Key: ZKWTUTBIHCNCKU-UHFFFAOYSA-N
    • SMILES: S=C(C1C=C(N)C=CC=1)N

Computed Properties

  • Exact Mass: 152.04100
  • Monoisotopic Mass: 152.041
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 1
  • Complexity: 136
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 84.1A^2
  • XLogP3: 0.7

Experimental Properties

  • Density: 1.286
  • Melting Point: 127-131℃
  • Boiling Point: 343.4 °C at 760 mmHg
  • Flash Point: 343.4 °C at 760 mmHg
  • Refractive Index: 1.719
  • PSA: 84.13000
  • LogP: 2.18450
  • Sensitiveness: Air & Moisture Sensitive

3-Aminothiobenzamide Security Information

3-Aminothiobenzamide Customs Data

  • HS CODE:2930909090
  • Customs Data:

    China Customs Code:

    2930909090

    Overview:

    2930909090. Other organic sulfur compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2930909090. other organo-sulphur compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%

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3-Aminothiobenzamide Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Triethylamine ,  Hydrogen sulfide Solvents: Pyridine ;  2 - 4 h, rt
Reference
Histamine H1 receptor ligands. Part I. Novel thiazol-4-ylethanamine derivatives: synthesis and in vitro pharmacology
Walczynski, K.; Timmerman, H.; Zuiderveld, O. P.; Zhang, M. Q.; Glinka, R., Farmaco, 1999, 54(8), 533-541

3-Aminothiobenzamide Preparation Products

3-Aminothiobenzamide Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:78950-36-4)3-Aminothiobenzamide
Order Number:A839538
Stock Status:in Stock
Quantity:5g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 06:46
Price ($):273.0
Email:sales@amadischem.com

Additional information on 3-Aminothiobenzamide

Recent Advances in the Study of 3-Aminothiobenzamide (CAS: 78950-36-4) in Chemical Biology and Pharmaceutical Research

3-Aminothiobenzamide (CAS: 78950-36-4) has recently emerged as a compound of significant interest in chemical biology and pharmaceutical research due to its unique structural and functional properties. This compound, characterized by the presence of both amino and thioamide functional groups, has demonstrated potential in various applications, including enzyme inhibition, drug development, and as a building block in synthetic chemistry. Recent studies have focused on elucidating its mechanism of action, optimizing its synthesis, and exploring its therapeutic potential.

One of the key areas of research involving 3-Aminothiobenzamide is its role as an inhibitor of poly(ADP-ribose) polymerase (PARP), a family of enzymes involved in DNA repair. PARP inhibitors have gained attention for their potential in cancer therapy, particularly in treating tumors with deficiencies in homologous recombination repair pathways. Recent studies have shown that 3-Aminothiobenzamide exhibits competitive inhibition against PARP-1, with promising selectivity and potency. These findings suggest its potential as a lead compound for developing novel anticancer agents.

In addition to its role in PARP inhibition, 3-Aminothiobenzamide has been investigated for its antioxidant properties. Research indicates that the thioamide moiety contributes to its ability to scavenge reactive oxygen species (ROS), making it a candidate for mitigating oxidative stress-related diseases. Recent in vitro studies have demonstrated its efficacy in protecting cells from oxidative damage, further supporting its potential therapeutic applications.

The synthesis and structural modification of 3-Aminothiobenzamide have also been a focus of recent research. Advances in synthetic methodologies have enabled the production of derivatives with enhanced bioavailability and reduced toxicity. For instance, recent work has explored the introduction of substituents on the benzene ring to improve the compound's pharmacokinetic properties. These modifications have yielded derivatives with improved solubility and stability, which are critical for drug development.

Furthermore, computational studies have provided insights into the molecular interactions of 3-Aminothiobenzamide with biological targets. Molecular docking and dynamics simulations have revealed key binding interactions and conformational changes associated with its inhibitory activity. These computational approaches complement experimental studies and aid in the rational design of more effective derivatives.

In conclusion, 3-Aminothiobenzamide (CAS: 78950-36-4) represents a versatile and promising compound in chemical biology and pharmaceutical research. Its dual functionality as a PARP inhibitor and antioxidant, coupled with advances in its synthesis and structural optimization, underscores its potential for therapeutic development. Ongoing research is expected to further elucidate its mechanisms and expand its applications in medicine and beyond.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:78950-36-4)3-Aminothiobenzamide
A839538
Purity:99%
Quantity:5g
Price ($):273.0
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